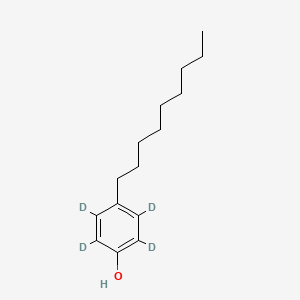![molecular formula C36H49ClNPPd B1429402 Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) CAS No. 1375477-29-4](/img/structure/B1429402.png)
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
描述
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a palladium complex that has gained significant attention in the field of catalysis. This compound is known for its high efficiency and selectivity in various cross-coupling reactions, making it a valuable tool in organic synthesis. The compound’s structure includes a palladium center coordinated to a chloro ligand, a bulky adamantyl-substituted phosphine, and an aminobiphenyl moiety, which together contribute to its unique reactivity and stability.
作用机制
Target of Action
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), also known as cataCXium A Pd G2, is primarily used as a catalyst in various organic reactions . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
As a catalyst, cataCXium A Pd G2 facilitates the cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process .
Biochemical Pathways
The compound plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of various organic compounds . The downstream effects include the production of complex organic molecules from simpler ones .
Pharmacokinetics
The efficiency and effectiveness of the catalyst can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The result of cataCXium A Pd G2’s action is the successful completion of the cross-coupling reactions, leading to the formation of desired organic compounds . On a molecular level, it facilitates the formation of new bonds between carbon atoms or between carbon and heteroatoms .
Action Environment
The action, efficacy, and stability of cataCXium A Pd G2 can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances, and the concentration of the reactants . Optimal conditions can enhance the efficiency and selectivity of the catalyzed reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) typically involves the reaction of palladium(II) chloride with DI(1-adamantyl)-N-butylphosphine and 2-aminobiphenyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Preparation of DI(1-adamantyl)-N-butylphosphine: This ligand is synthesized by reacting 1-adamantyl bromide with butylphosphine in the presence of a base.
Formation of the Palladium Complex: Palladium(II) chloride is reacted with DI(1-adamantyl)-N-butylphosphine and 2-aminobiphenyl in a suitable solvent, such as dichloromethane or toluene, under an inert atmosphere. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex is formed.
Industrial Production Methods
While the laboratory synthesis of Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent production of high-quality material.
化学反应分析
Types of Reactions
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides to form biaryl or alkenyl compounds.
Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines to form aryl amines.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl alkynes.
Common Reagents and Conditions
The common reagents used in these reactions include aryl or vinyl halides, boronic acids, alkenes, amines, and terminal alkynes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as toluene, tetrahydrofuran, or dimethylformamide. The reaction conditions, including temperature and time, vary depending on the specific reaction and substrates involved.
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, aryl amines, and aryl alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) has a wide range of applications in scientific research, including:
Organic Synthesis: It is widely used as a catalyst in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and polymers.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of bioactive molecules.
Materials Science: It is employed in the preparation of advanced materials, such as conductive polymers and nanomaterials, due to its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Environmental Chemistry: The compound is used in the development of environmentally friendly catalytic processes, including the reduction of waste and the use of renewable resources.
相似化合物的比较
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) can be compared with other palladium-based catalysts, such as:
Palladium(II) acetate: A commonly used palladium catalyst with a simpler structure but lower stability and selectivity.
Palladium(II) chloride: Another widely used catalyst with similar reactivity but less steric protection and stability.
Palladium(II) bis(triphenylphosphine) dichloride: A palladium complex with triphenylphosphine ligands, offering different steric and electronic properties.
The uniqueness of Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) lies in its combination of bulky adamantyl-substituted phosphine and aminobiphenyl ligands, which provide enhanced stability, selectivity, and reactivity in various catalytic processes.
属性
IUPAC Name |
bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJIULTPCUPFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375477-29-4 | |
| Record name | 1375477-29-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



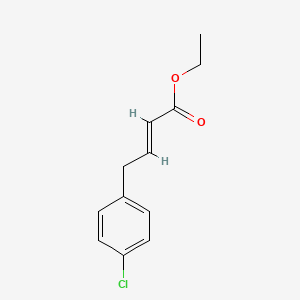
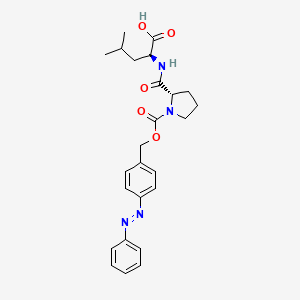
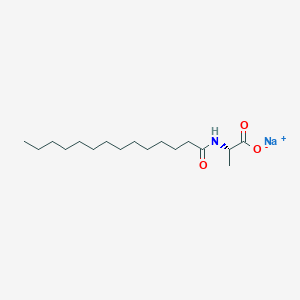
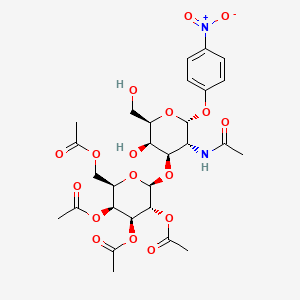
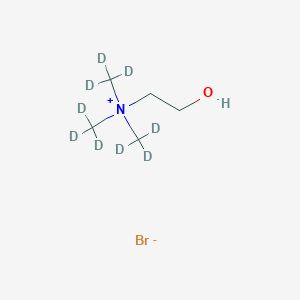
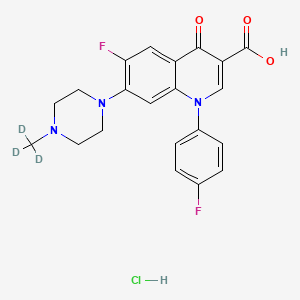
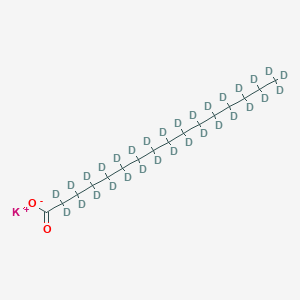
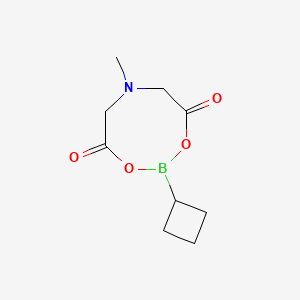
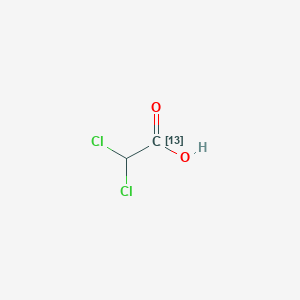
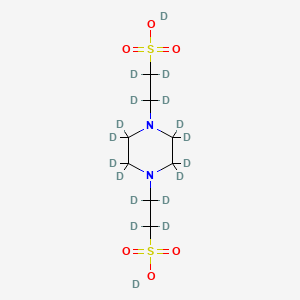
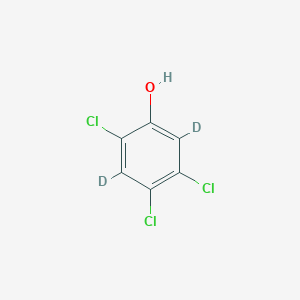
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
